3-fluoro-N-(3-phenoxypropyl)benzamide
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Overview
Description
3-fluoro-N-(3-phenoxypropyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom attached to the benzene ring and a phenoxypropyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(3-phenoxypropyl)benzamide can be achieved through several synthetic routes. One common method involves the reaction of 3-fluorobenzoyl chloride with 3-phenoxypropylamine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis may involve more efficient and cost-effective methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(3-phenoxypropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(3-phenoxypropyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Research: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(3-phenoxypropyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the phenoxypropyl group play crucial roles in enhancing the binding affinity and specificity of the compound towards its targets. The exact pathways and molecular interactions depend on the specific application and target being studied.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-phenylbenzamide: Similar structure but lacks the phenoxypropyl group.
3-fluoro-N-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]benzamide: Contains a thiadiazole ring instead of a simple benzamide structure.
Uniqueness
3-fluoro-N-(3-phenoxypropyl)benzamide is unique due to the presence of both the fluorine atom and the phenoxypropyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-fluoro-N-(3-phenoxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2/c17-14-7-4-6-13(12-14)16(19)18-10-5-11-20-15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQDJGXLFQNPUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCNC(=O)C2=CC(=CC=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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